Hsd17B13-IN-53

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

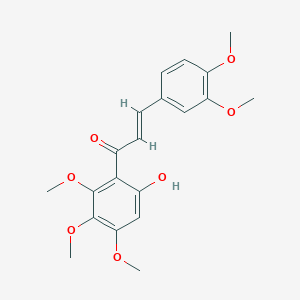

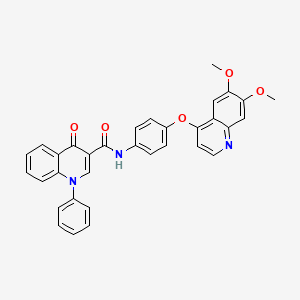

Hsd17B13-IN-53 est un inhibiteur de petite molécule ciblant l'enzyme hydroxystéroïde 17-bêta déshydrogénase 13 (HSD17B13). Cette enzyme est associée aux gouttelettes lipidiques dans le foie et joue un rôle dans le métabolisme des stéroïdes et d'autres médiateurs lipidiques. HSD17B13 a été impliqué dans la progression de la maladie du foie gras non alcoolique (NAFLD) et de la stéato-hépatite non alcoolique (NASH), ce qui en fait une cible thérapeutique potentielle pour ces affections .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Hsd17B13-IN-53 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Une méthode courante implique l'utilisation de diméthylsulfoxyde (DMSO) comme solvant, suivie de l'ajout de polyéthylène glycol 300 (PEG300) et de Tween 80 pour obtenir la formulation souhaitée . La voie de synthèse détaillée et les conditions de réaction sont généralement des informations exclusives détenues par les sociétés pharmaceutiques.

Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement une synthèse à grande échelle en utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Ce processus comprendrait des mesures rigoureuses de contrôle de la qualité pour répondre aux normes réglementaires applicables aux composés pharmaceutiques.

Analyse Des Réactions Chimiques

Types de réactions : Hsd17B13-IN-53 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son traitement métabolique et son activité biologique.

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse et les réactions de this compound comprennent le DMSO, le PEG300 et le Tween 80 . Les conditions de réaction telles que la température, le pH et le choix du solvant sont soigneusement contrôlées pour obtenir les transformations chimiques souhaitées.

Principaux produits formés : Les principaux produits formés à partir des réactions de this compound dépendent des conditions de réaction spécifiques et des réactifs utilisés. Ces produits sont généralement caractérisés à l'aide de techniques telles que la spectroscopie de résonance magnétique nucléaire (RMN) et la spectrométrie de masse (SM).

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme un composé-outil pour étudier l'activité enzymatique de HSD17B13 et son rôle dans le métabolisme lipidique . En biologie et en médecine, this compound est étudié pour ses effets thérapeutiques potentiels dans le traitement de la NAFLD et de la NASH en inhibant l'activité de HSD17B13 . De plus, il peut avoir des applications dans le développement de nouveaux médicaments ciblant les maladies du foie.

Mécanisme d'action

Le mécanisme d'action de this compound implique l'inhibition de l'activité enzymatique de HSD17B13. HSD17B13 est impliqué dans le métabolisme des stéroïdes et des médiateurs lipidiques, et son inhibition par this compound entraîne une réduction de la progression des maladies du foie telles que la NAFLD et la NASH . Les cibles moléculaires et les voies impliquées comprennent la régulation de la biogenèse et du métabolisme des gouttelettes lipidiques, ainsi que la modulation des réponses inflammatoires dans le foie .

Applications De Recherche Scientifique

Hsd17B13-IN-53 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the enzymatic activity of HSD17B13 and its role in lipid metabolism . In biology and medicine, this compound is investigated for its potential therapeutic effects in treating NAFLD and NASH by inhibiting the activity of HSD17B13 . Additionally, it may have applications in the development of new drugs targeting liver diseases.

Mécanisme D'action

The mechanism of action of Hsd17B13-IN-53 involves the inhibition of HSD17B13 enzyme activity. HSD17B13 is involved in the metabolism of steroids and lipid mediators, and its inhibition by this compound leads to a reduction in the progression of liver diseases such as NAFLD and NASH . The molecular targets and pathways involved include the regulation of lipid droplet biogenesis and metabolism, as well as the modulation of inflammatory responses in the liver .

Comparaison Avec Des Composés Similaires

Composés similaires : Des composés similaires à Hsd17B13-IN-53 comprennent d'autres inhibiteurs de HSD17B13, tels que BI-3231 . Ces composés partagent une cible commune mais peuvent différer dans leur structure chimique, leur puissance et leur sélectivité.

Unicité : this compound est unique en son inhibition spécifique de HSD17B13, ce qui en fait un outil précieux pour étudier le rôle de l'enzyme dans les maladies du foie. Sa structure chimique et sa formulation distinctes contribuent à son efficacité et à ses applications thérapeutiques potentielles.

Conclusion

This compound est un composé prometteur avec un potentiel significatif dans le traitement des maladies du foie telles que la NAFLD et la NASH. Son inhibition spécifique de HSD17B13 et ses diverses applications de recherche scientifique en font un outil précieux dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Propriétés

Formule moléculaire |

C24H16Cl2F3N3O4 |

|---|---|

Poids moléculaire |

538.3 g/mol |

Nom IUPAC |

3,5-dichloro-4-hydroxy-N-[8-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]benzamide |

InChI |

InChI=1S/C24H16Cl2F3N3O4/c1-12-6-7-17(31-22(34)14-8-15(25)21(33)16(26)9-14)19-20(12)30-11-32(23(19)35)10-13-4-2-3-5-18(13)36-24(27,28)29/h2-9,11,33H,10H2,1H3,(H,31,34) |

Clé InChI |

BMWODOZNJBAVPM-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=CC=CC=C4OC(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

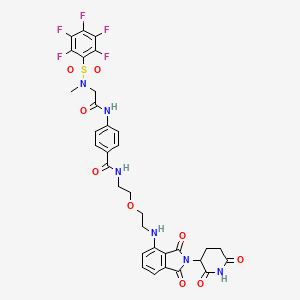

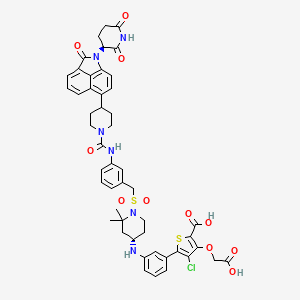

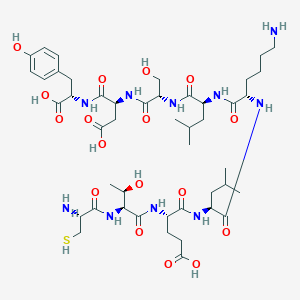

![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)

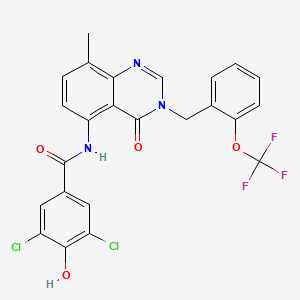

![[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)

![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)